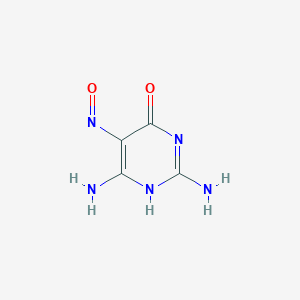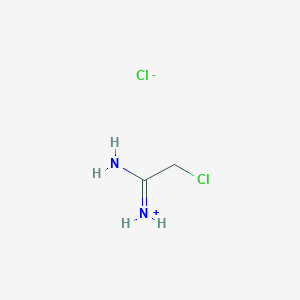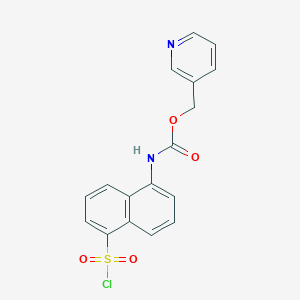
2,6-diamino-5-nitroso-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H5N5O2 It is known for its unique structure, which includes both amino and nitroso functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one typically involves a multi-step synthetic process. One common method includes the following steps :
Ring-closure reaction: Malonic methyl ester nitrile reacts with guanidine salt in a methanol solution of sodium methylate.
Filtration and concentration: The reaction mixture is diluted with absolute methanol, and by-product sodium nitrate is recovered by filtration. The filtrate is then concentrated.
Destruction of excess sodium methoxide: Water is added to the concentrated filtrate, followed by concentration and recovery of aqueous methanol.
Nitrosation reaction: The concentrate is subjected to a nitrosation reaction in a dilute formic acid solution with sodium nitrite.
Crystallization and filtration: After the reaction is complete, the mixture is cooled, and the product is crystallized and filtered.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on the efficient recycling of solvents and reagents, as well as the reduction of waste .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antibiotic against Clostridioides difficile.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its potential antibiotic activity against Clostridioides difficile is believed to involve the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
- 2,6-Diamino-5-nitrosopyrimidin-4-ol
- 4-Hydroxy-5-nitroso-2,6-diaminopyrimidine
Uniqueness
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is unique due to its specific arrangement of amino and nitroso groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
2,6-diamino-5-nitroso-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)





![1-[3-Chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]piperidine-4-carboxylate](/img/structure/B7723949.png)





